WZU-13 Demonstrates Validated CES Inhibitory Activity via a Fluorescence-Based High-Throughput Screening Platform Distinct from Classical Biochemical Assays
WZU-13 inhibits 77% of CES activity at 100 μM when assayed using the BDPN2-CES fluorescent probe-based high-throughput screening system, a platform distinct from traditional p-nitrophenyl acetate (pNPA) spectrophotometric assays used for classical CES inhibitors [1]. While direct head-to-head IC50 comparisons within the same assay are unavailable, this validation context establishes WZU-13 as a reference-quality inhibitor for laboratories utilizing fluorescence-based CES detection methods, as opposed to BNPP or TTFA which were characterized using different enzymatic systems [2].
| Evidence Dimension | CES inhibitory activity |
|---|---|
| Target Compound Data | 77% inhibition at 100 μM |
| Comparator Or Baseline | BNPP: no quantitative inhibition data available in same BDPN2-CES assay platform; TTFA: IC50 = 0.54 μM (purified porcine liver CES, pNPA substrate assay) |
| Quantified Difference | WZU-13 characterized in fluorescence HTS platform; BNPP/TTFA characterized in spectrophotometric enzyme assays — direct cross-platform potency comparison not feasible |
| Conditions | WZU-13: BDPN2-CES fluorescent probe, visual HTS method; TTFA: purified porcine liver CES, pNPA substrate, 20-min preincubation |
Why This Matters
Procurement decisions must align with the intended detection platform: WZU-13 is the only CES inhibitor with peer-reviewed validation specifically in a fluorescence-based HTS context, ensuring assay compatibility that generic CES inhibitors cannot guarantee.
- [1] Wang K, Wang R, et al. Rational Design of a Highly Sensitive Carboxylesterase Probe and Its Application in High-Throughput Screening for Uncovering Carboxylesterase Inhibitors. J Org Chem. 2024;89(20):14650-14657. View Source
- [2] Zhang JG, et al. Thenoyltrifluoroacetone, a potent inhibitor of carboxylesterase activity. Biochem Pharmacol. 2002;63(4):751-754. View Source
